Sinapic acid
Overview
Description
Sinapic acid, also known as sinapinic acid, is a naturally occurring hydroxycinnamic acid derivative. It is commonly found in various plants, including coffee beans and other plant sources. This compound is known for its antioxidant properties and is widely used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sinapic acid can be synthesized through several methods. One common synthetic route involves the condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction is typically carried out under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as coffee beans, through processes like roasting and grinding. Alternatively, it can be produced via chemical synthesis using commercially available starting materials .
Chemical Reactions Analysis
Types of Reactions
Sinapic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds .
Scientific Research Applications
Sinapic acid has a wide range of scientific research applications:
Chemistry: It is used as a matrix in MALDI mass spectrometry for the analysis of peptides and proteins.
Medicine: It has potential anticancer, anti-inflammatory, and anti-anxiety activities.
Industry: It is used in the food industry as a phenolic standard for HPLC analysis and in the pharmaceutical industry for drug development
Mechanism of Action
The mechanism of action of Sinapic acid involves its antioxidant properties. It can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress. Additionally, it can inhibit enzymes like histone deacetylases (HDACs) and angiotensin-converting enzyme (ACE), contributing to its anticancer and antihypertensive effects .
Comparison with Similar Compounds
Sinapic acid is similar to other hydroxycinnamic acids such as caffeic acid, ferulic acid, and p-coumaric acid. it is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Caffeic acid
- Ferulic acid
- p-Coumaric acid
- This compound (synonym)
- 3,4-Dimethoxycinnamic acid
Biological Activity
Sinapic acid, chemically known as 3,5-dimethoxy-4-hydroxycinnamic acid, is a bioactive phenolic compound predominantly found in various fruits, vegetables, and spices. Its diverse biological activities have garnered significant interest in the fields of pharmacology and nutrition. This article explores the biological activities of this compound, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by case studies and research findings.
Chemical Structure and Sources
This compound belongs to the hydroxycinnamic acid family and is characterized by its methoxy and hydroxyl groups. It is primarily sourced from:
- Fruits : Citrus fruits, berries
- Vegetables : Mustard seeds, rapeseeds
- Spices : Cinnamon
1. Antioxidant Activity
This compound exhibits strong antioxidant properties, which are vital for combating oxidative stress. Research has demonstrated its ability to scavenge free radicals, including superoxide and nitric oxide radicals.
- Study Findings : In a study involving diabetic rats, this compound significantly reduced lipid peroxides and protein carbonyl levels in plasma and tissues, indicating its potent antioxidant capability (p < 0.05) .
Parameter | Control Group | Diabetic Group | This compound Treatment |
---|---|---|---|
Lipid Peroxides (µmol/L) | 10 ± 1.5 | 25 ± 3.2 | 15 ± 2.0 |
Protein Carbonyls (nmol/mg) | 5 ± 0.8 | 12 ± 1.5 | 6 ± 0.9 |
2. Anti-inflammatory Effects
This compound has been shown to inhibit the expression of pro-inflammatory mediators such as TNF-α and IL-1β through the suppression of NF-κB signaling pathways.
- Case Study : In a model of acute hepatic injury induced by carbon tetrachloride (CCl4), this compound treatment reduced liver inflammation markers and restored normal liver function .
Inflammatory Marker | CCl4 Group | This compound Group |
---|---|---|
TNF-α (pg/mL) | 150 ± 20 | 80 ± 15 |
IL-1β (pg/mL) | 120 ± 18 | 60 ± 10 |
3. Anticancer Properties
This compound has exhibited antiproliferative effects against various cancer cell lines, including breast cancer (T47D) and colon cancer cells.
- Research Findings : A time-dependent study showed that this compound significantly inhibited the growth of breast cancer cells with IC50 values indicating effective antiproliferative activity .
Cancer Cell Line | IC50 (µM) |
---|---|
T47D Breast Cancer | 30 |
Colon Cancer | 25 |
4. Neuroprotective Effects
This compound demonstrates neuroprotective properties by enhancing cognitive function and reducing neuroinflammation.
- Study on Cognitive Impairment : In scopolamine-induced memory impairment models in rats, this compound improved learning and memory performance significantly compared to control groups . The compound restored long-term potentiation (LTP) in hippocampal slices.
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : this compound donates electrons to neutralize free radicals.
- Inhibition of Enzymes : It acts as an acetylcholinesterase inhibitor, which is beneficial for cognitive health.
- Modulation of Signaling Pathways : this compound modulates pathways involved in inflammation and cell proliferation.
Properties
IUPAC Name |
3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMORTLOPMLEFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862129 | |
Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Sinapinic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17334 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
530-59-6 | |
Record name | Sinapic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3,5-dimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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